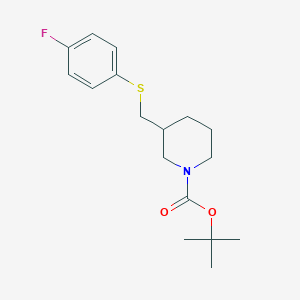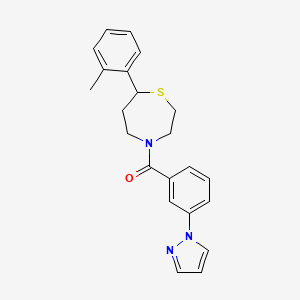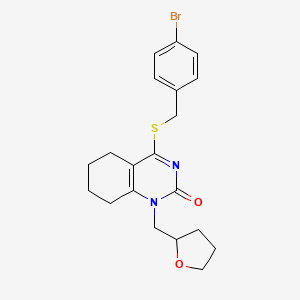
4-((4-bromobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the family of tetrahydroquinazolinones, a class known for diverse biological activities and synthetic versatility. Its structural uniqueness lies in the incorporation of a tetrahydrofuran moiety, a bromobenzylthio group, and a tetrahydroquinazolinone core, presenting a scaffold of interest in medicinal chemistry and synthetic organic chemistry.
Synthesis Analysis
The synthesis of related tetrahydroquinazolinones involves catalyzed tandem reactions or multicomponent synthesis strategies. For example, Fan et al. (2014) describe the copper-catalyzed synthesis of diversely substituted quinazolines and tetrahydroquinazolines, utilizing 2-bromobenzyl bromides, aldehydes, and ammonia or amines in a tandem reaction process (Fan et al., 2014). This methodology might be adaptable for synthesizing the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazolinones and related compounds has been extensively studied, often through X-ray crystallography and spectroscopic methods. Dyachenko et al. (2015) reported the structure of a related compound determined by X-ray analysis, highlighting the importance of structural elucidation in understanding compound properties (Dyachenko et al., 2015).
Scientific Research Applications
Synthesis Applications
The synthesis of complex molecules often involves the use of intermediates like bromobenzyl derivatives and tetrahydroquinazoline. For instance, research on the Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines highlights the strategic use of bromomethyl compounds in constructing highly functionalized isoquinolines through intramolecular reactions, suggesting a methodology that might be relevant for synthesizing structures similar to the compound (Jun He et al., 2016).
Antimicrobial Applications
Compounds with quinazoline and bromobenzyl moieties have shown promise in antimicrobial applications. For example, a study on the synthesis and antibacterial activity of new Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles, including compounds with bromo-quinazoline structures, revealed potential against various bacterial strains (I. Singh et al., 2010). This suggests that derivatives of tetrahydroquinazoline might also exhibit significant antimicrobial properties.
properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c21-15-9-7-14(8-10-15)13-26-19-17-5-1-2-6-18(17)23(20(24)22-19)12-16-4-3-11-25-16/h7-10,16H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIQLIQFPXAWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
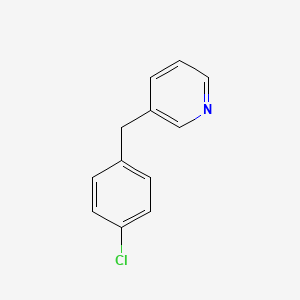
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)
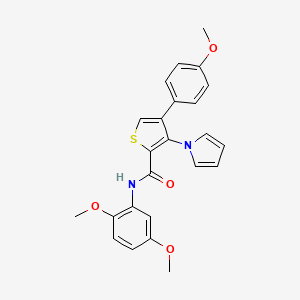
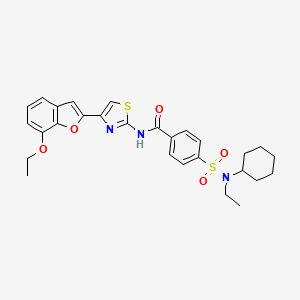
![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)


![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)
